3-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde
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Overview
Description
3-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde is an organic compound that belongs to the class of pyrazole derivatives It features a benzaldehyde moiety substituted with a methoxy group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with a pyrazole derivative. One common method is the condensation reaction between 4-methoxybenzaldehyde and 1H-pyrazole in the presence of a base such as sodium acetate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3-(4-Methoxy-1H-pyrazol-1-yl)benzoic acid.
Reduction: 3-(4-Methoxy-1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the aldehyde and methoxy groups can participate in nucleophilic and electrophilic reactions .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde: Similar structure but with the methoxy group in a different position.
3-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
3-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-(4-methoxypyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H10N2O2/c1-15-11-6-12-13(7-11)10-4-2-3-9(5-10)8-14/h2-8H,1H3 |
InChI Key |
LRVOZBDYNDEAEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN(N=C1)C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
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